4-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, commonly known as Diltiazem, is a calcium channel blocker used in the treatment of hypertension, angina, and arrhythmias. It was first synthesized in 1962 by Fleckenstein et al. Since then, Diltiazem has been extensively studied for its pharmacological properties and therapeutic applications.
Mechanism Of Action
Diltiazem works by blocking the entry of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to relaxation of the blood vessels and reduction in heart rate and contractility. This results in a decrease in blood pressure and an improvement in coronary blood flow.
Biochemical And Physiological Effects
Diltiazem has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, reduce oxidative stress, and improve endothelial function. Diltiazem has also been shown to have anti-inflammatory and anti-apoptotic effects.
Advantages And Limitations For Lab Experiments
Diltiazem has several advantages as a research tool. It is readily available and relatively inexpensive. Diltiazem is also easy to administer and has a well-established safety profile. However, one limitation of Diltiazem is that it can have off-target effects due to its non-specific nature. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Diltiazem. One area of interest is its potential use in the treatment of Alzheimer's disease. Diltiazem has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to investigate its potential therapeutic effects in humans. Another area of interest is the use of Diltiazem in cancer treatment. Diltiazem has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to investigate its potential as a cancer therapy. Finally, the development of more specific calcium channel blockers could lead to the discovery of new therapeutic targets and the development of more effective treatments for cardiovascular diseases.
Synthesis Methods
The synthesis of Diltiazem involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzothiazole in the presence of potassium carbonate and acetic acid. The resulting product is then subjected to reduction with sodium borohydride to yield Diltiazem.
Scientific Research Applications
Diltiazem has been widely studied for its therapeutic potential in various cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving coronary blood flow, and preventing arrhythmias. Diltiazem has also been investigated for its potential use in the treatment of other diseases such as migraine, Alzheimer's disease, and cancer.
properties
CAS RN |
64820-43-5 |
---|---|
Product Name |
4-(4-Chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Molecular Formula |
C21H16ClNS |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C21H16ClNS/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)23-19/h1-13,21H,14H2 |
InChI Key |
HDHUSKBIQNFZAC-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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